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The azepane ring is a seven-membered nitrogen-containing saturated heterocycle that serves as a central

structural core in the balanol molecule [1] [2]. It plays several critical roles in balanol's function as a potent

protein kinase inhibitor.

Key Functions:

Structural Scaffold: The azepane moiety occupies the ribose subsite of the ATP-binding pocket in

protein kinases [1] [3]
Connective Linkage: It connects the benzamide (Ring A) and benzophenone (Rings C and D)

moieties through amide and ester linkages, respectively [1] [4]
Spatial Orientation: Positions the benzamide and benzophenone groups optimally for interactions

with the adenine and triphosphate subsites [1]

Binding Interactions and Molecular Recognition

The azepane ring forms specific, crucial interactions with kinase binding sites that contribute significantly to

balanol's potent inhibitory activity.

Interaction Type Specific Features Functional Significance

Hydrogen Bonding N1 atom hydrogen bonds with

backbone carbonyl oxygen of
conserved Glu170 [1]

Anchors azepane in ribose subsite;

contributes to binding affinity
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Interaction Type Specific Features Functional Significance

Nonpolar Contacts Interactions with Gly50, Phe127, and
Glu170 residues [1]

Enhances binding through
hydrophobic effects and van der

Waals forces

Stereochemical
Influence

(3S,4R) configuration [1] Optimal spatial arrangement for

binding complementarity

Conformational
Flexibility

Seven-membered ring flexibility [1] Adapts to minor variations in kinase

ATP pockets

The azepane ring's nitrogen (N1) serves as a critical hydrogen bond acceptor, interacting with the backbone

carbonyl oxygen of a conserved glutamate residue (Glu170) in the catalytic loop [1]. This interaction is

analogous to the hydrogen bonding between the ribose hydroxyl groups of ATP and the kinase, though

balanol lacks the exact functional group equivalence [1].

Synthetic Methodologies for the Azepane Ring

Several synthetic approaches have been developed to construct the azepane ring of balanol, with ring-

closing metathesis emerging as an efficient strategy.
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Synthetic route to balanol azepine fragment via ring-closing metathesis [5]
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The synthetic approach demonstrates the strategic construction of the azepane ring system, highlighting the

efficient fragment coupling protocol that proceeds in good overall yield [5] [6]. The ring-closing metathesis

step using Grubbs' second-generation catalyst is particularly efficient, providing the desired cycloalkene in

89% yield [5].

Role in Kinase Selectivity and Inhibitor Design

The azepane ring serves as a critical modification site for improving balanol's selectivity toward specific

protein kinase isoforms, particularly through strategic fluorination.

Modification
Target
Kinase

Selectivity
Outcome

Key Findings

C5(S)-
fluorination

PKCε Improved affinity &
selectivity [3] [4]

Alters charge distribution &
conformational preferences; enhances

interaction with Lys437

10"-
deoxybalanol

PKA vs. PKC 100x selectivity for

PKA [1]

Removal of benzophenone hydroxyl;

indirect azepane environment effect

Pyrrolidine
replacement

Various PKC

isozymes

No substantial

improvement [4]

Five-membered ring less effective than

azepane

The azepane ring's flexibility allows balanol to adapt to various protein kinase microenvironments [1]. This

flexibility contributes to the varying selectivity profiles observed across different kinases, as different

kinases' ATP-binding sites allow varying degrees of conformational adaptation [1] [3].

Design Principles and Optimization Strategies

Based on comprehensive structure-activity relationship studies, several key principles have emerged for

optimizing azepane-based kinase inhibitors:

Stereochemical Integrity: Maintain the (3S,4R) configuration for optimal binding orientation [1]
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Nitrogen Basicity: The secondary amine (N1) should remain protonatable for key hydrogen bonding

[1] [3]
Ring Size Optimization: Seven-membered azepane provides superior binding over five- or six-

membered variants [1] [7]
Strategic Fluorination: C5(S)-fluorination enhances selectivity for PKCε through conformational

control and electronic effects [3] [4]
Synergistic Design: Consider azepane modifications in context of entire molecule, particularly

benzophenone acidic group and benzamide phenolic OH [1] [3]

The azepane ring in balanol serves as far more than a passive structural element—it is a dynamic component

that contributes to binding affinity, kinase selectivity, and molecular recognition. Its central role in

connecting the key pharmacophoric elements while providing specific interactions with kinase targets makes

it an essential focus for ongoing inhibitor optimization efforts, particularly in developing isoform-selective

protein kinase inhibitors for therapeutic applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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